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Compound of Interest

Compound Name: Gold-198

Cat. No.: B156924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

synthesis, functionalization, and application of Gold-198 nanoparticles (¹⁹⁸AuNPs) for targeted

drug delivery in cancer therapy.

Introduction
Gold nanoparticles (AuNPs) have emerged as a promising platform for drug delivery due to

their unique physicochemical properties, including high surface area-to-volume ratio, surface

plasmon resonance, and biocompatibility. The radioisotope Gold-198 (¹⁹⁸Au) is particularly

attractive for cancer therapy as it emits both beta particles for therapeutic effect and gamma

rays for imaging. This document outlines the synthesis of ¹⁹⁸AuNPs, their conjugation with

common chemotherapeutic agents, and protocols for their characterization and in vivo

evaluation.

Synthesis of Gold-198 Nanoparticles (¹⁹⁸AuNPs)
The synthesis of ¹⁹⁸AuNPs involves the initial production of the ¹⁹⁸Au radioisotope through

neutron activation of stable ¹⁹⁷Au, followed by the formation of nanoparticles using a chemical

reduction method, most commonly the Turkevich method.
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Gold-198 is produced by neutron activation of high-purity, stable ¹⁹⁷Au foils in a nuclear

reactor.[1] The foils are encapsulated in aluminum and irradiated with a thermal neutron flux.[1]

Preparation of ¹⁹⁸Au Tetrachloroauric Acid (H¹⁹⁸AuCl₄)
Following neutron activation, the radioactive ¹⁹⁸Au foil is dissolved in aqua regia (a mixture of

nitric acid and hydrochloric acid) to form H¹⁹⁸AuCl₄, the precursor for nanoparticle synthesis.[1]

Protocol:

Place the irradiated ¹⁹⁸Au foil in a shielded, leak-tight reaction vessel.

Add 70 mL of aqua regia to the vessel.

Heat the solution to 50°C to dissolve the gold foil. The temperature may increase to 75°C

during dissolution.[1]

Continue heating until the volume is reduced to approximately 30 mL.[1]

Slowly add 10 mL of concentrated HCl to remove the nitric component.[1]

Maintain the temperature and continue heating to reduce the volume back to 30 mL.[1]

Repeat steps 5 and 6 three times.[1]

Further concentrate the solution by heating to a final volume of 15 mL to obtain the

H¹⁹⁸AuCl₄ precursor.[1]

Turkevich Method for ¹⁹⁸AuNP Synthesis
The Turkevich method utilizes sodium citrate as both a reducing and capping agent to form

spherical AuNPs.[2]

Protocol:

In a three-neck flask equipped with a reflux condenser, prepare 50 mL of 0.1 mM H¹⁹⁸AuCl₄

solution.[1]

Add 100 µL of 1 M NaOH to the solution.[1]
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Heat the solution to a boil with vigorous stirring.

Rapidly inject a pre-heated solution of 1% trisodium citrate (e.g., 1 mL).

Continue boiling and stirring. The solution will change color from yellow to colorless, then to

a deep red, indicating the formation of AuNPs.[3]

Maintain the reaction for 15-30 minutes after the color change.

Allow the solution to cool to room temperature while stirring.

Store the colloidal ¹⁹⁸AuNP solution at 4°C.

Surface Functionalization and Drug Conjugation
For drug delivery applications, ¹⁹⁸AuNPs are often functionalized with polymers like

polyethylene glycol (PEG) to enhance stability and biocompatibility, followed by conjugation

with therapeutic agents.

PEGylation of ¹⁹⁸AuNPs
PEGylation involves the attachment of PEG chains to the surface of the nanoparticles, which

helps to prevent aggregation and reduces non-specific protein adsorption in biological

environments.

Protocol:

To the synthesized ¹⁹⁸AuNP solution, add a solution of thiolated PEG (SH-PEG) in a molar

excess (e.g., 15,000-fold molar excess).[4]

Stir the mixture for 30 minutes at room temperature to allow for the formation of a self-

assembled monolayer of PEG on the nanoparticle surface.[4]

Purify the PEGylated ¹⁹⁸AuNPs by centrifugation to remove excess, unbound PEG.

Resuspend the pellet in sterile, deionized water.

Conjugation of Doxorubicin (DOX)
Doxorubicin can be conjugated to PEGylated ¹⁹⁸AuNPs through an amide bond formation.[4]
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Protocol:

To the purified PEGylated ¹⁹⁸AuNP solution, add doxorubicin hydrochloride.

Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine (NEt₃) to

activate the carboxyl groups on the PEG linker and facilitate amide bond formation with the

amine group of doxorubicin.[4]

Allow the reaction to proceed overnight with gentle stirring in the dark.

Purify the DOX-conjugated ¹⁹⁸AuNPs (¹⁹⁸AuNP-PEG-DOX) by centrifugation to remove

unconjugated doxorubicin and other reagents.

Resuspend the final product in a suitable buffer (e.g., PBS).

Conjugation of Cisplatin
Cisplatin can be complexed with carboxyl-terminated ligands on the surface of ¹⁹⁸AuNPs.

Protocol:

Activate cisplatin by reacting it with silver nitrate (AgNO₃) in the dark to displace the chloride

ligands with more labile nitrate or water ligands.[5] A white precipitate of AgCl will form.

Remove the AgCl precipitate by filtration.

Add the activated cisplatin solution to the PEGylated ¹⁹⁸AuNPs with carboxyl-terminated

PEG.

Allow the complexation reaction to proceed for several hours at room temperature.

Purify the cisplatin-conjugated ¹⁹⁸AuNPs by centrifugation.

Characterization of ¹⁹⁸AuNPs and Drug-Conjugates
Thorough characterization is essential to ensure the quality, stability, and efficacy of the

synthesized nanoparticles.
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Physicochemical Characterization
Parameter Technique Typical Results

Size (Hydrodynamic Diameter)
Dynamic Light Scattering

(DLS)

8.7 nm for ¹⁹⁸AuNPs, 32.6 nm

for PEGylated ¹⁹⁸AuNPs[1]

Morphology and Core Size
Transmission Electron

Microscopy (TEM)

Spherical, 11.0 nm core

diameter for non-radioactive

AuNPs[1]

Surface Plasmon Resonance UV-Vis Spectroscopy
Peak absorbance around 520-

530 nm

Surface Charge Zeta Potential Measurement
Typically negative for citrate-

capped AuNPs

Radionuclide Confirmation
Gamma Spectroscopy (HPGe

detector)

Confirms the presence and

purity of ¹⁹⁸Au

Drug Loading and Release
Parameter Method Typical Results

Drug Loading Content
UV-Vis Spectroscopy or

Fluorescence Spectroscopy
27.52% for Doxorubicin[6]

Drug Release
Dialysis method with UV-Vis or

Fluorescence monitoring

pH-dependent release, with

higher release at acidic pH

(e.g., endosomal pH of cancer

cells)

In Vitro and In Vivo Evaluation
In Vitro Cytotoxicity
Protocol:

Seed cancer cells (e.g., MCF-7, PC3) in 96-well plates and allow them to adhere overnight.

Treat the cells with varying concentrations of free drug, drug-conjugated ¹⁹⁸AuNPs, and

unconjugated ¹⁹⁸AuNPs.
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Incubate for 24, 48, and 72 hours.

Assess cell viability using a standard MTT or similar assay.

In Vivo Efficacy in a Murine Cancer Model
Protocol:

Establish a subcutaneous tumor model by injecting cancer cells into the flank of

immunocompromised mice.[7]

Allow tumors to reach a palpable size (e.g., 100-200 mm³).[7]

Randomly assign mice to treatment groups (e.g., saline control, free drug, drug-conjugated

¹⁹⁸AuNPs).

Administer treatments via intravenous or intraperitoneal injection.

Monitor tumor volume and body weight regularly.

At the end of the study, euthanize the mice and excise tumors for further analysis (e.g.,

histology, biodistribution).

Quantitative In Vivo Efficacy Data
Nanoparticle
Formulation

Cancer Model Efficacy Metric Result

¹⁹⁸AuNPs
Prostate Cancer

(PC3)

Tumor Volume

Reduction

82% reduction after 3

weeks[8]

DOX-conjugated

AuNPs
Breast Cancer IC50 0.9 nM in PC3 cells[3]
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Experimental Workflow
Nanoparticle Synthesis & Conjugation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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